![molecular formula C14H19N5O2 B2801651 4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878413-16-2](/img/structure/B2801651.png)
4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
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Description
4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as TIPP, is a purine derivative that has been extensively studied for its potential use in various scientific research applications. TIPP is a potent and selective antagonist of the delta opioid receptor, which is involved in pain regulation and addiction.
Scientific Research Applications
Synthetic Routes
The synthesis of imidazole derivatives involves various methods, such as cyclization reactions, condensations, and functional group transformations. Researchers have developed diverse synthetic routes to access F2583-0837 and related compounds . These routes often involve modifications of the imidazole core, leading to structurally diverse molecules with varying pharmacological properties.
properties
IUPAC Name |
4,6,7,8-tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-6-7-18-12(20)10-11(17(5)14(18)21)15-13-16(4)8(2)9(3)19(10)13/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIJVSUJXLOKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,8-tetramethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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